![molecular formula C10H11NO B102943 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one CAS No. 15987-50-5](/img/structure/B102943.png)

4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

概要

説明

The compound "4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one" is a nitrogen-containing heterocycle that is part of the azepine family. Azepines are seven-membered heterocyclic compounds with one nitrogen atom. This particular compound has a partially saturated structure with a dihydro designation, indicating the presence of two additional hydrogen atoms compared to the fully aromatic benzazepine.

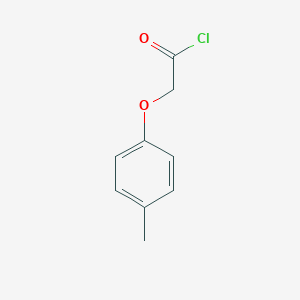

Synthesis Analysis

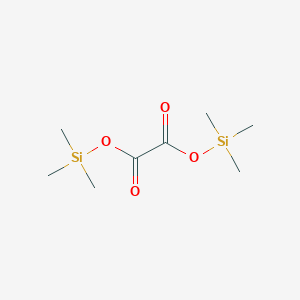

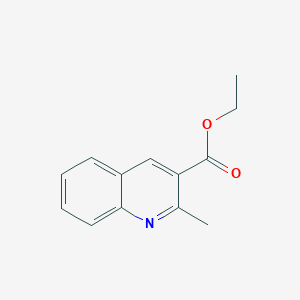

Several papers describe methods for synthesizing azepine derivatives. For instance, a one-pot synthesis of dihydro-benzo[c]azepines is reported using α-amino acids and aromatic aldehydes, which proceeds via decarboxylative annulations without metal catalysts . Another approach for synthesizing tetrahydro-benzo[b][1,5]diazepine derivatives involves a three-component condensation reaction using aromatic diamine, Meldrum's acid, and an isocyanide . Additionally, dihydro-benzo[b]azepines can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 . A silver nitrate-induced rearrangement of N-benzyl quinolinium bromide leads to the synthesis of a 1,5-dihydro-benzo[b]azepin-2-one .

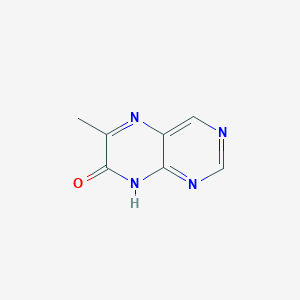

Molecular Structure Analysis

The molecular structure of azepine derivatives can be complex due to the presence of multiple rings and potential for stereochemistry. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures. For example, the X-ray crystal structure of a pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring .

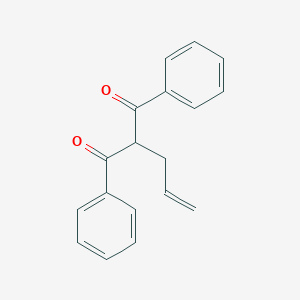

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions due to their reactive sites. The synthesis of 1,2,3,4-tetrahydroisoquinolines and 2,3,4,5-tetrahydro-1H-2-benzazepines involves a palladium-catalyzed sequence including ortho alkylation, alkenylation, and intramolecular aza-Michael reaction . Moreover, the synthesis of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been achieved, which are evaluated as human nitric oxide synthase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of substituents and the degree of saturation can affect their solubility, melting points, and reactivity. For example, the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine provides an intermediate for the preparation of indeno[1,2-d]azepine, which has unique properties due to its structure . The proton magnetic resonance spectra of dihydro-benzoxazepin-5(4H)-ones have been used to distinguish between isomeric benzoxazepin-ones, indicating the importance of spectroscopic methods in determining physical properties .

科学的研究の応用

1. Application in Polymer Solar Cells

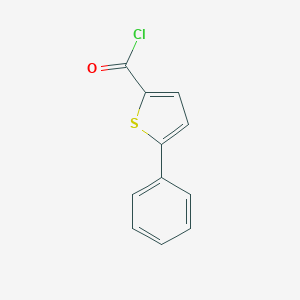

- Summary of the Application : This compound is used in the creation of a novel wide-bandgap conjugated polymer (PTZP) for non-fullerene polymer solar cell (PSCs) applications .

- Methods of Application : The polymer is based on alkylphenyl-substituted benzo [1,2-b:4,5-b′]dithiophene (BDT-P) as the electron-rich unit and thiazolo [5,4-d]thiazole (TTz) as the electron-deficient unit . The polymer exhibits a wide bandgap of 2.01 eV with a strong absorption in the range of 300-620 nm .

- Results or Outcomes : The optimal PSCs based on the PTZP blend showed a high power conversion efficiency (PCE) of 11.8% with an open-circuit voltage (Voc) of 0.90 V, a short-circuit current density (Jsc) of 17.9 mA cm -2 and a fill factor (FF) of 73.3% .

2. Application in Dopamine D2-like Receptor Binding

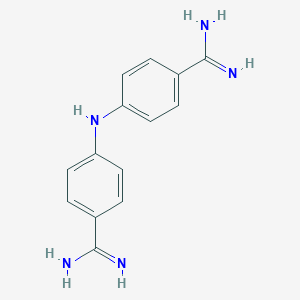

- Summary of the Application : A series of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives were synthesized as conformationally restricted analogs of the dopamine D2-like 5-phenylpyrrole-3-carboxamide ligands .

- Methods of Application : The derivatives were evaluated for their affinity for the dopamine D2-like receptors .

- Results or Outcomes : Among the series, N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a) showed the highest affinity for D2-like receptors (IC50 = 160 nM) .

3. Application in Fluorescence and DNA Interaction Studies

- Summary of the Application : This compound is used in the synthesis of Os (IV) compounds for fluorescence, DNA interaction, and cytotoxicity studies .

- Methods of Application : Osmium (IV) pyrazole compounds and ligands were synthesized and characterized. The binding of these compounds with HS-DNA was evaluated using viscosity measurements, absorption titration, fluorescence quenching, and molecular docking .

- Results or Outcomes : The compounds showed effective intercalation mode exhibited by compounds. The binding constant of Os (IV) complexes are found to be 8.1 to 9.2×10^4 M^−1 . The compounds have undergone bacteriostatic screening using three sets of Gram +ve and two sets of Gram -ve bacteria .

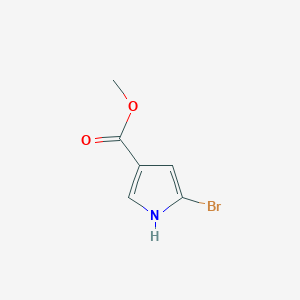

4. Application in the Synthesis of Imidazoles

- Summary of the Application : This compound is used in the regiocontrolled synthesis of substituted imidazoles .

- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results or Outcomes : These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

5. Application in Antidiabetic, Anticancer and Antioxidant Agents

- Summary of the Application : This compound is used in the synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines as potent antidiabetic, anticancer and antioxidant agents .

- Methods of Application : A series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and well characterized .

- Results or Outcomes : Among all the compounds, some exhibited significant α-glucosidase inhibition activity with the IC50 values 20.12±0.19 µM, 21.55±0.46 µM and 24.92±0.98 µM . Similarly, some compounds showed potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values 3.64 µM, 4.73 µM and 4.56 µM, respectively .

6. Application in the Synthesis of Heteroaryl Fused Indole Ring Systems

- Summary of the Application : This compound is used in the synthesis of novel heteroaryl fused indole ring systems .

- Methods of Application : Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems .

- Results or Outcomes : The synthesized compounds include 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .

特性

IUPAC Name |

1,2,3,5-tetrahydro-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIYVTGAOWHWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166756 | |

| Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one | |

CAS RN |

15987-50-5 | |

| Record name | 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15987-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)